![molecular formula C23H21NO3 B2528325 2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid CAS No. 65707-83-7](/img/structure/B2528325.png)
2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid
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Description
The compound “2-(2,2-Diphenylacetamido)benzoic acid” has a molecular formula of C21H17NO3. Its average mass is 331.365 Da and its monoisotopic mass is 331.120850 Da .
Molecular Structure Analysis
The molecular structure of “2-(2,2-Diphenylacetamido)benzoic acid” includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
The compound “2-(2,2-Diphenylacetamido)benzoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 586.2±50.0 °C at 760 mmHg, and a flash point of 308.3±30.1 °C. It also has a molar refractivity of 96.3±0.3 cm3 and a molar volume of 259.6±3.0 cm3 .Scientific Research Applications
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Research has explored the antioxidant potential of 2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid using various methods:
- In Vitro Chemical Assays::
- The 2,2′-azodiiso-3-ethylbenzazoline-6-sulfonic acid (ABTS) and 2,2-diphenyl-1-trinitrohydrazine (DPPH) assays are commonly used to evaluate antioxidant activity. These methods assess the compound’s ability to neutralize free radicals by acting as electron donors .
properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-22(24-20(23(26)27)16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDURKSSUBWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylacetamido)-3-phenylpropanoic acid |
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